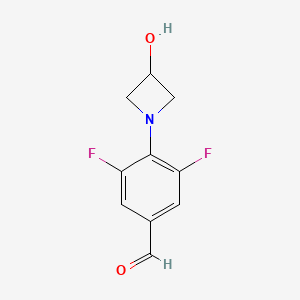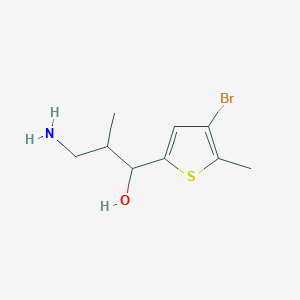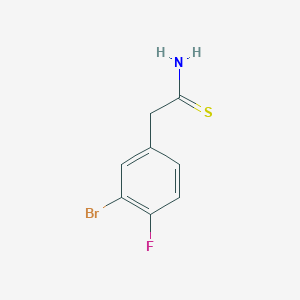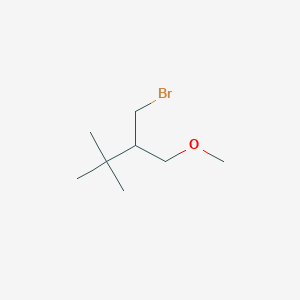
trans-1-Benzyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of trans-1-Benzyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride involves several steps. The synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield. Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
化学反応の分析
Trans-1-Benzyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Trans-1-Benzyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and pathways.
Medicine: It is used in the development of new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of various chemical products and materials.
作用機序
The mechanism of action of trans-1-Benzyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. Generally, it exerts its effects by binding to target molecules and modulating their activity .
類似化合物との比較
Trans-1-Benzyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride can be compared with other similar compounds, such as:
Trans-1-Benzyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate: This compound lacks the hydrochloride group, which may affect its solubility and reactivity.
Trans-1-Benzyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate acetate: This compound has an acetate group instead of a hydrochloride group, which may influence its chemical properties and applications.
The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for a wide range of applications.
特性
分子式 |
C15H21ClN2O4 |
|---|---|
分子量 |
328.79 g/mol |
IUPAC名 |
1-O-benzyl 3-O-ethyl (3S,4R)-4-aminopyrrolidine-1,3-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C15H20N2O4.ClH/c1-2-20-14(18)12-8-17(9-13(12)16)15(19)21-10-11-6-4-3-5-7-11;/h3-7,12-13H,2,8-10,16H2,1H3;1H/t12-,13-;/m0./s1 |
InChIキー |
VNZIVYXAUPHNMC-QNTKWALQSA-N |
異性体SMILES |
CCOC(=O)[C@H]1CN(C[C@@H]1N)C(=O)OCC2=CC=CC=C2.Cl |
正規SMILES |
CCOC(=O)C1CN(CC1N)C(=O)OCC2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


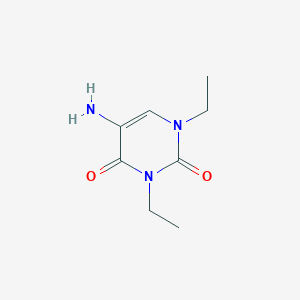
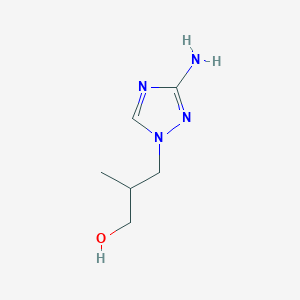

![Methyl 3-(([amino(imino)methyl]thio)methyl)-2-furoate](/img/structure/B13155295.png)
